N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride

Medicinal Chemistry Chemical Biology Structural Isomerism

N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride (CAS 1220031-13-9) is a synthetic organic compound with the molecular formula C17H29ClN2O and a molecular weight of 312.88 g/mol. It is a hydrochloride salt, a feature known to enhance aqueous solubility and stability for research applications.

Molecular Formula C17H29ClN2O
Molecular Weight 312.9 g/mol
CAS No. 1220031-13-9
Cat. No. B1426422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride
CAS1220031-13-9
Molecular FormulaC17H29ClN2O
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=CC=C1)OCCC2CCCNC2.Cl
InChIInChI=1S/C17H28N2O.ClH/c1-3-19(4-2)16-8-5-9-17(13-16)20-12-10-15-7-6-11-18-14-15;/h5,8-9,13,15,18H,3-4,6-7,10-12,14H2,1-2H3;1H
InChIKeyZPJNTPLMBDWIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline Hydrochloride (CAS 1220031-13-9)


N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride (CAS 1220031-13-9) is a synthetic organic compound with the molecular formula C17H29ClN2O and a molecular weight of 312.88 g/mol . It is a hydrochloride salt, a feature known to enhance aqueous solubility and stability for research applications . The compound features a tertiary aniline (N,N-diethylaniline) linked via an ethoxy bridge to a piperidine ring at the 3-position. This structure places it within a class of compounds often investigated as chemical intermediates or fragments in medicinal chemistry, particularly for targets in neurological pathways .

Why Generic Substitution is Not Advisable for N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline Hydrochloride


Simple substitution with a close analog is not chemically valid for this compound due to its specific regioisomeric and salt-form identity. The 3-piperidinyl attachment position is a critical structural feature that differentiates it from its 2-piperidinyl (CAS 1220016-92-1) and 4-piperidinyl (CAS 36637-19-1) isomers . These regioisomers can exhibit divergent molecular shapes, pKa values for the piperidine nitrogen, and biological target engagement profiles [1]. Furthermore, the hydrochloride salt form is integral to its defined solubility and solid-state stability; substituting the free base would alter these key procurement and handling properties . The N,N-diethyl substitution also distinguishes it from N,N-dimethyl analogs, which would have different lipophilicity and steric bulk, directly impacting pharmacokinetic or target-binding behavior in research models [1]. Without head-to-head analytical data, interchangeability cannot be assumed.

Quantitative Differentiation Evidence for N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline Hydrochloride


Regioisomeric Purity as a Determinant of Procurement Value

The compound's value is defined by its specific 3-piperidinyl substitution. The 2-piperidinyl (CAS 1220016-92-1) and 4-piperidinyl (CAS 36637-19-1) regioisomers are distinct chemical entities with separate CAS numbers and, critically, different reported biological associations in vendor databases . The 3-substituted isomer is the target for specific synthetic pathways, and contamination with other regioisomers would introduce uncontrolled variables into any structure-activity relationship (SAR) study.

Medicinal Chemistry Chemical Biology Structural Isomerism

Aqueous Solubility Advantage Conferred by the Hydrochloride Salt

Procurement of the hydrochloride salt (CAS 1220031-13-9) ensures a defined, high-aqueous-solubility form, which is critical for biological assays. Vendor technical descriptions consistently report the compound as a water-soluble crystalline powder, a property directly attributable to the hydrochloride counterion . The free base form would be significantly less soluble, potentially requiring DMSO or other organic co-solvents, which can introduce cellular toxicity or assay interference at lower thresholds.

Pre-formulation Solubility Salt Selection

Minimum Purchasable Purity Benchmark Versus Closest Analogs

The target compound is available with a certified purity of ≥98% (NLT 98%) as indicated by supplier specifications . This is a critical differentiator from other suppliers offering only 95% purity for the same compound or its analogs . Impurities, which may include unreacted starting materials or regioisomeric byproducts, can be a significant source of false positives or negatives in biological screens. Specifying the ≥98% purity grade is essential for obtaining reproducible pharmacological data.

Analytical Chemistry Quality Control Procurement Specification

Predicted Lipophilicity Modulation via N,N-Diethyl Substitution

The N,N-diethyl substitution on the aniline ring is a key structural feature controlling lipophilicity. This compound is predicted to have a higher logP and thus greater membrane permeability compared to its N,N-dimethyl analog, based on the established Hansch approach where each additional methylene group increases logP by approximately 0.5 units [1]. This property suggests an advantage in assays requiring passive cellular uptake, where a higher logP can correlate with improved intracellular exposure. No experimentally measured logP value for this specific compound was found in the literature.

Physicochemical Properties Lipophilicity Drug Design

Recommended Application Scenarios for N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline Hydrochloride Based on Evidence


Regioisomer-Specific Fragment Library Design for CNS Target Screening

This compound is optimally sourced for constructing fragment-based screening libraries where the 3-piperidinyl conformation is a design requirement. Its ≥98% purity and hydrochloride salt solubility make it directly suitable for NMR-based fragment screening or high-concentration biochemical assays against CNS targets, where precise spatial presentation of the basic amine is critical for hit identification [1].

Synthetic Intermediate for Diethylamino-Ethoxy-Piperidine Hybrid Molecules

The compound serves as a key building block in the synthesis of more complex molecules bearing the N,N-diethylamino-ethoxy pharmacophore. This motif has been incorporated into pyrroloisoquinoline scaffolds that demonstrated cytotoxic activity with IC50 values as low as 1.93 µM against HeLa cells [1]. Procuring the hydrochloride salt simplifies its use in solution-phase parallel synthesis.

Investigating the Impact of Lipophilicity on Cellular Permeability

The N,N-diethyl substitution makes this compound a suitable tool for studying lipophilicity-permeability relationships in a matched molecular pair analysis. Researchers can directly compare its cellular uptake with the corresponding N,N-dimethyl analog to isolate the effect of increased alkyl chain length on passive membrane diffusion [2], leveraging its good aqueous solubility for in vitro assay design .

Quality-Controlled Procurement for CNS-Focused SAR Studies

For lead optimization programs targeting neurological pathways, this compound offers a defined chemical starting point. Sourcing the high-purity (≥98%) hydrochloride salt ensures that any emergent biological activity can be confidently attributed to the target molecule and not to isomeric impurities [1], fulfilling the rigorous analytical standards required for patentable medicinal chemistry.

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